Cas no 1097797-42-6 (2-(4-bromophenyl)-3-methylmorpholine)

2-(4-ブロモフェニル)-3-メチルモルホリンは、有機合成化学において重要な中間体として利用される化合物です。この化合物は、モルホリン骨格にブロモフェニル基とメチル基が結合した構造を持ち、医薬品や農薬の開発におけるキーインターメディエートとしての応用が期待されます。特に、その安定性と反応性のバランスが優れており、パラジウムカップリング反応などのクロスカップリング反応に適した特性を有しています。さらに、結晶性が良好であるため、精製や取り扱いが容易という利点もあります。

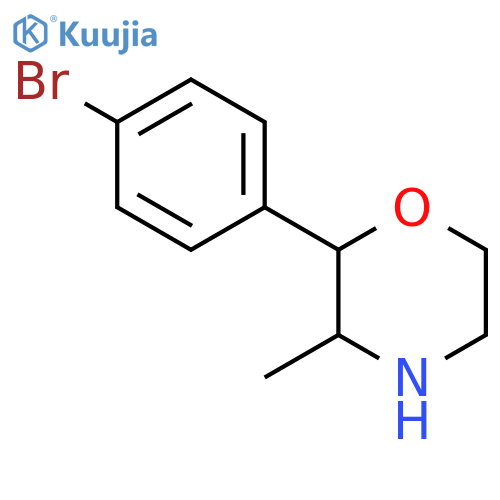

1097797-42-6 structure

商品名:2-(4-bromophenyl)-3-methylmorpholine

2-(4-bromophenyl)-3-methylmorpholine 化学的及び物理的性質

名前と識別子

-

- 2-(4-bromophenyl)-3-methylmorpholine

- Morpholine, 2-(4-bromophenyl)-3-methyl-

-

- インチ: 1S/C11H14BrNO/c1-8-11(14-7-6-13-8)9-2-4-10(12)5-3-9/h2-5,8,11,13H,6-7H2,1H3

- InChIKey: FWXJFYRBAJTHOA-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC(=CC=1)C1C(C)NCCO1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 180

- トポロジー分子極性表面積: 21.3

- 疎水性パラメータ計算基準値(XlogP): 2.1

2-(4-bromophenyl)-3-methylmorpholine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-119080-2.5g |

2-(4-bromophenyl)-3-methylmorpholine |

1097797-42-6 | 2.5g |

$1428.0 | 2023-06-08 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00974760-5g |

2-(4-Bromophenyl)-3-methylmorpholine |

1097797-42-6 | 95% | 5g |

¥9926.0 | 2023-04-05 | |

| Enamine | EN300-119080-0.05g |

2-(4-bromophenyl)-3-methylmorpholine |

1097797-42-6 | 0.05g |

$612.0 | 2023-06-08 | ||

| Enamine | EN300-119080-0.5g |

2-(4-bromophenyl)-3-methylmorpholine |

1097797-42-6 | 0.5g |

$699.0 | 2023-06-08 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00974760-1g |

2-(4-Bromophenyl)-3-methylmorpholine |

1097797-42-6 | 95% | 1g |

¥3423.0 | 2023-04-05 | |

| Enamine | EN300-119080-50mg |

2-(4-bromophenyl)-3-methylmorpholine |

1097797-42-6 | 50mg |

$468.0 | 2023-10-03 | ||

| Enamine | EN300-119080-250mg |

2-(4-bromophenyl)-3-methylmorpholine |

1097797-42-6 | 250mg |

$513.0 | 2023-10-03 | ||

| Enamine | EN300-119080-2500mg |

2-(4-bromophenyl)-3-methylmorpholine |

1097797-42-6 | 2500mg |

$1089.0 | 2023-10-03 | ||

| Enamine | EN300-119080-1000mg |

2-(4-bromophenyl)-3-methylmorpholine |

1097797-42-6 | 1000mg |

$557.0 | 2023-10-03 | ||

| Enamine | EN300-119080-0.1g |

2-(4-bromophenyl)-3-methylmorpholine |

1097797-42-6 | 0.1g |

$640.0 | 2023-06-08 |

2-(4-bromophenyl)-3-methylmorpholine 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

1097797-42-6 (2-(4-bromophenyl)-3-methylmorpholine) 関連製品

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1097797-42-6)2-(4-bromophenyl)-3-methylmorpholine

清らかである:99%/99%

はかる:1g/5g

価格 ($):448/1301